molecular formula C9H11N3O2 B1599763 [(E)-[(4-methoxyphenyl)methylidene]amino]urea CAS No. 6292-71-3

[(E)-[(4-methoxyphenyl)methylidene]amino]urea

Cat. No.: B1599763
CAS No.: 6292-71-3
M. Wt: 193.20 g/mol
InChI Key: OGMVRNVTFDFHHE-UHFFFAOYSA-N
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Description

“[(E)-[(4-methoxyphenyl)methylidene]amino]urea” is a chemical compound with the molecular formula C9H11N3O2 . It is also known as 4-Methoxybenzaldehyde semicarbazone . The molecular weight of this compound is 193.20 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” includes a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a methoxyphenylmethylidene group . The InChI string representation of the molecule is InChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 193.085126602 g/mol . The topological polar surface area of the compound is 76.7 Ų .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis of urea derivatives with potent antibacterial properties against Gram-positive bacteria, highlighting their potential in addressing bacterial resistance. One study synthesized 3-substituted-6-(3-ethyl-4-methylanilino)uracils, showing significant inhibition against bacterial DNA polymerase III and effective protection in mice from lethal infections, underscoring the therapeutic potential of these compounds (Zhi et al., 2005).

Polymerization Initiators

The compound has found applications in polymer science, particularly as initiators in the ring-opening polymerization of epoxides. A study explored the use of N-aryl-N′-pyridyl ureas as thermal latent initiators, highlighting their effectiveness in bulk polymerization processes. The study underlines the significance of substituent effects on the aromatic ring for achieving thermal latency in polymerization (Makiuchi et al., 2015).

Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their enzyme inhibition capabilities and anticancer activities. These compounds showed promising results in inhibiting enzymes like urease and β-glucuronidase, with some derivatives exhibiting in vitro anticancer activity, suggesting potential therapeutic applications (Mustafa et al., 2014).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been investigated for their corrosion inhibition properties on mild steel in acidic environments. The study demonstrates how these compounds can significantly enhance corrosion resistance, offering insights into developing more durable materials (Bentiss et al., 2009).

Mechanism of Action

Target of Action

The primary target of 4-Methoxybenzaldehyde semicarbazone is cathepsin B , a lysosomal cysteine protease . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .

Mode of Action

4-Methoxybenzaldehyde semicarbazone interacts with cathepsin B and inhibits its activity . The compound has been found to be a competitive inhibitor of cathepsin B .

Biochemical Pathways

The inhibition of cathepsin B by 4-Methoxybenzaldehyde semicarbazone affects the biochemical pathways associated with the protease’s functions. This includes pathways related to protein turnover, antigen processing, and hormone maturation .

Result of Action

The inhibition of cathepsin B by 4-Methoxybenzaldehyde semicarbazone can result in molecular and cellular effects, depending on the physiological or pathological context. For instance, in the context of cancer, where cathepsin B is often overexpressed, the inhibition of this protease could potentially affect tumor progression .

Action Environment

The action, efficacy, and stability of 4-Methoxybenzaldehyde semicarbazone can be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s interaction with cathepsin B . .

Properties

IUPAC Name

[(4-methoxyphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMVRNVTFDFHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978736
Record name 2-[(4-Methoxyphenyl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6292-71-3
Record name 2-[(4-Methoxyphenyl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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